molecular formula C8H9N3O2S2 B8272965 5,7-Dimethyl-3-methylsulfanyl-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione CAS No. 70424-98-5

5,7-Dimethyl-3-methylsulfanyl-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione

Cat. No. B8272965
M. Wt: 243.3 g/mol
InChI Key: GPJZEFFHXIVLDM-UHFFFAOYSA-N
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Patent
US08575178B2

Procedure details

The mixture of step 1 intermediate (15.0 g, 60.64 mmol) and iodine (15.39 g, 60.64 mmol) in dry DMSO (250 ml) was heated at 100° C. for 3 h under nitrogen atmosphere. The mixture was cooled to room temperature and quenched into water (200 ml), solid separated out was filtered and washed with saturated solution of sodium thiosulphate (150 ml), water (100 ml) and dried to obtain 13.4 g as an off white solid; 1H NMR (300 MHz, DMSO-d6) δ 2.67 (s, 3H), 3.18 (s, 3H), 3.40 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.39 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=1[C:12]([S:14][CH3:15])=[S:13].II>CS(C)=O>[CH3:10][N:5]1[C:4](=[O:11])[C:3]2=[C:12]([S:14][CH3:15])[S:13][N:1]=[C:2]2[N:7]([CH3:8])[C:6]1=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(N(C(N1C)=O)C)=O)C(=S)SC
Name
intermediate
Quantity
15 g
Type
reactant
Smiles
Name
Quantity
15.39 g
Type
reactant
Smiles
II
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched into water (200 ml), solid
CUSTOM
Type
CUSTOM
Details
separated out
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with saturated solution of sodium thiosulphate (150 ml), water (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 13.4 g as an off white solid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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